Tetrizolina

Descripción general

Descripción

Synthesis Analysis

Tetrazoles, including compounds like tetryzoline, are synthesized through various methods, including multicomponent reactions (MCRs) that offer convergent access to multiple tetrazole scaffolds. MCR chemistry is highlighted for its novelty, diversity, and complexity in preparing substituted tetrazole derivatives, suggesting a broad and not fully explored pathway to these compounds (Neochoritis, Zhao, & Dömling, 2019). Another method involves in situ hydrothermal synthesis, which has been used to trap and characterize solid intermediates in the synthesis process, revealing the role of metal species and resulting in complexes with interesting physical properties (Zhao, Qu, Ye, & Xiong, 2008).

Molecular Structure Analysis

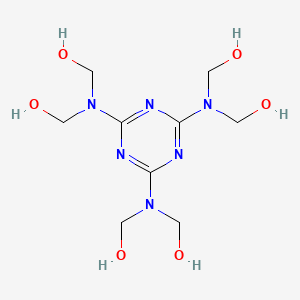

The molecular structure of tetrazole compounds, including tetryzoline, is central to their function and applications. Tetrazoles are polynitrogen heterocyclic systems that can behave as acids and bases, forming strong hydrogen bonds, which contribute to their high metabolic stability and ability to penetrate biological membranes. The structural analysis and 3D conformations of these compounds play a significant role in their chemical behavior and interaction with receptors (Popova & Trifonov, 2015).

Chemical Reactions and Properties

Tetryzoline and related tetrazoles undergo various chemical reactions, contributing to their wide range of applications in medicinal chemistry, agriculture, and material science. The unique polynitrogen planar structural features of tetrazoles make them useful in creating drugs and functional materials. Their synthesis and biological activities have been extensively researched, highlighting their role as valuable drugs and explosives (Wei, Bian, & Gong, 2015).

Aplicaciones Científicas De Investigación

Descongestivo Ocular

La tetrizolina se usa ampliamente como descongestivo ocular {svg_1}. Proporciona alivio sintomático temporal de la incomodidad y el enrojecimiento de los ojos debido a irritaciones menores {svg_2}. Se encuentra en una amplia gama de colirios de venta libre, incluida la marca más común, Visine {svg_3}.

Descongestivo Nasal

Además de ser un descongestivo ocular, la this compound también se usa como descongestivo nasal {svg_4}. Se encuentra en aerosol nasal bajo el nombre comercial Tyzine, que se utiliza para la descongestión de la mucosa nasal y nasofaríngea {svg_5}.

Combinación con otros medicamentos

La this compound se encuentra a menudo en productos combinados con otros lubricantes y antiirritantes, como povidona, polietilenglicol 400, dextrano y sulfato de zinc {svg_6}. También se utiliza en combinación con otras clases de medicamentos, como antihistamínicos, corticosteroides y glucocorticoides en otros países {svg_7}.

Tratamiento de la blefaritis

La this compound se utiliza en combinación con otros medicamentos como la betametasona y la sulfacetamida para tratar la blefaritis activa y sintomática {svg_8}. También se utiliza para tratar la blefaritis alérgica {svg_9}.

Estudio de la toxicidad

Las dosis altas de this compound, ya sean intencionales o no intencionales, pueden provocar toxicidad que se manifiesta por hipotensión, taquicardia y depresión del SNC {svg_10}. Por lo tanto, se utiliza a menudo en la investigación científica para estudiar sus efectos tóxicos {svg_11}.

Estudios sobre el mal uso y la sobredosis

La this compound se ha utilizado de forma indebida con fines no terapéuticos como fármaco causante de varios casos de agresión sexual facilitada por drogas {svg_12}. Cada vez se está examinando más a fondo la posibilidad de una sobredosis y toxicidad de este fármaco por ingestión accidental {svg_13}. Esto la convierte en un tema de interés en la investigación relacionada con el mal uso y la sobredosis de fármacos {svg_14}.

Mecanismo De Acción

Target of Action

Tetryzoline, also known as tetrahydrozoline, is a derivative of imidazoline with central and peripheral alpha-adrenergic properties . The primary targets of Tetryzoline are the alpha-1 adrenergic receptors . These receptors play a crucial role in the regulation of vascular tone .

Mode of Action

Tetryzoline acts as a selective alpha-1 receptor agonist . It works by constricting the smaller arterioles of the nasal passages and conjunctival blood vessels to ameliorate allergic rhinitis, nasal congestion, and ocular irritation . Tetryzoline is also known to cross the blood-brain barrier to work on alpha-2 adrenoceptors and imidazole receptors, causing effects like hypotension, bradycardia, analgesia, hypothermia, sedation, and hypnosis .

Biochemical Pathways

It is understood that tetryzoline works to inhibit central sympathetic outflow by activating alpha-2 adrenoceptors and inducing endogenous opiate release . This results in vasoconstriction of the nasal passages and conjunctival blood vessels, providing relief from allergic rhinitis, nasal congestion, and ocular irritation .

Pharmacokinetics

In terms of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, Tetryzoline is known to have a biological half-life of approximately 6 hours . It is excreted in urine, chemically unchanged, at least in part

Result of Action

The molecular and cellular effects of Tetryzoline’s action primarily involve the constriction of arterioles in the nasal passages and conjunctival blood vessels . This results in the temporary relief of discomfort and redness of the eyes due to minor irritations, as well as the alleviation of nasal congestion . In the central nervous system, Tetryzoline can cause effects like hypotension, bradycardia, analgesia, hypothermia, sedation, and hypnosis .

Safety and Hazards

Direcciones Futuras

Propiedades

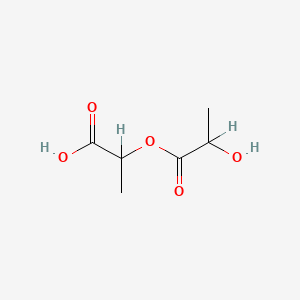

IUPAC Name |

2-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c1-2-6-11-10(4-1)5-3-7-12(11)13-14-8-9-15-13/h1-2,4,6,12H,3,5,7-9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYJAVTDNIXVSPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

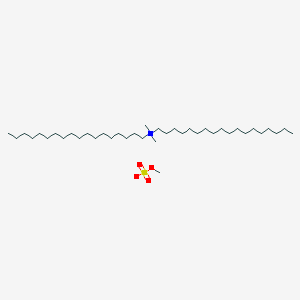

C1CC(C2=CC=CC=C2C1)C3=NCCN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

522-48-5 (mono-hydrochloride) | |

| Record name | Tetrahydrozoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1047861 | |

| Record name | Tetrahydrozoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Adrenergic receptors are G-protein-coupled receptors (GPCR) that regulate vascular tone: stimulation of alpha-1 adrenergic receptors leads to vasoconstriction. Ocular redness and nasal congestion often result from vasodilation of nasal, conjunctival, and corneal capillary blood vessels. Activation of alpha-1 adrenergic receptors have been therefore associated with a reduction of symptoms of ocular irritation and nasal congestion. Tetryzoline is a selective agonist of alpha-1 adrenergic receptors, causing vasoconstriction and alleviating ocular and nasal symptoms. | |

| Record name | Tetryzoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06764 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

84-22-0, 67731-53-7 | |

| Record name | (±)-Tetrahydrozoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydrozoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrahydrozoline, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067731537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetryzoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06764 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tetrahydrozoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetryzoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.384 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAHYDROZOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9U025Y077 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TETRAHYDROZOLINE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7M4KML3S8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tetrahydrozoline | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7471 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

>250 | |

| Record name | Tetryzoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06764 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Tetryzoline exert its effects?

A1: Tetryzoline hydrochloride (TZH) is an imidazoline derivative classified as an alpha-adrenergic agonist (sympathomimetic). It primarily acts on alpha-adrenergic receptors found on blood vessels in the conjunctiva. [] Upon binding to these receptors, TZH mimics the action of norepinephrine, leading to vasoconstriction, reducing blood flow and subsequently alleviating redness. [, , ]

Q2: Beyond its vasoconstrictive effect, does Tetryzoline influence other physiological processes?

A2: Yes, Tetryzoline's interaction with alpha-adrenergic receptors can also impact heart rate and blood pressure. Studies in rats have shown that intravenous administration of Tetryzoline leads to a dose-dependent decrease in both heart rate and blood pressure, likely due to its interaction with central alpha-adrenoceptors. [] Additionally, Tetryzoline has been shown to have an inhibitory effect on human blood platelet aggregation. [, ]

Q3: What is the molecular formula and weight of Tetryzoline?

A3: Tetryzoline hydrochloride has the molecular formula C13H16N2·HCl and a molecular weight of 236.74 g/mol. [, , ]

Q4: Are there any characteristic spectroscopic data available for Tetryzoline?

A4: While specific spectroscopic data isn't detailed in the provided research, analytical techniques like high-performance thin layer chromatography (HPTLC) with densitometric analysis at 216 nm, and various spectrophotometric methods have been employed for Tetryzoline identification and quantification. [, , , ]

Q5: How stable is Tetryzoline in ophthalmic solutions?

A5: Tetryzoline hydrochloride, like many drugs, can undergo degradation under various conditions, potentially impacting its efficacy and safety. Studies have evaluated its stability in ophthalmic solutions under stress conditions like acid/alkali hydrolysis, oxidation, dry heat, and photodegradation. [, ] These studies found that Tetryzoline is susceptible to degradation to varying extents depending on the specific condition. [, ]

Q6: How can the stability of Tetryzoline in formulations be improved?

A6: Several strategies are employed to enhance the stability of Tetryzoline in pharmaceutical formulations:

- Antioxidants: Incorporating antioxidants like disodium dihydrogen ethylenediaminetetraacetate or butylhydroxytoluene in eye drops can prevent oxidative degradation. []

- Buffer Systems: Utilizing appropriate buffer systems, such as borate-acetate or phosphate buffers, helps maintain the pH and stabilize Tetryzoline against hydrolysis. []

- Preservatives: Adding preservatives like benzalkonium chloride to multi-dose eye drops prevents microbial growth that could degrade Tetryzoline. [, , ]

- Packaging: Proper packaging, often utilizing single-dose containers, minimizes exposure to light, air, and potential contaminants, thus enhancing stability. []

Q7: What analytical techniques are used to quantify Tetryzoline in various matrices?

A7: Various analytical methods have been developed and validated for Tetryzoline determination. Some of the commonly employed techniques include:

- High-Performance Liquid Chromatography (HPLC): HPLC, particularly in reversed-phase ion-pair mode, allows for the separation and quantification of Tetryzoline, even in the presence of its degradation products. []

- Ultra-Performance Liquid Chromatography (UPLC): UPLC offers improved resolution and shorter run times compared to traditional HPLC, enabling efficient analysis of Tetryzoline in complex matrices like pharmaceutical formulations and biological fluids. [, ]

- Thin-Layer Chromatography (TLC): TLC combined with densitometry allows for simple and cost-effective quantification of Tetryzoline, particularly useful for routine analysis and stability studies. [, , ]

- Spectrophotometry: Various spectrophotometric methods, including derivative spectrophotometry and those based on manipulating ratio spectra, offer alternative approaches for quantifying Tetryzoline in multi-component formulations. [, ]

Q8: Is Tetryzoline safe for long-term use?

A8: While generally safe for short-term use, prolonged or excessive use of Tetryzoline can lead to adverse effects. Chronic use can cause rebound congestion, where the blood vessels become less responsive to Tetryzoline, necessitating increasingly frequent applications. [] Additionally, it can lead to conjunctival alterations, such as epithelial xerosis and keratinization, potentially causing dry eye symptoms. []

Q9: Are there any concerns regarding the systemic toxicity of Tetryzoline?

A9: While Tetryzoline is primarily intended for topical application, accidental ingestion, particularly in children, is a concern. Studies have highlighted cases of systemic toxicity in infants following intranasal administration of Tetryzoline drops. [] Although rare, these incidents emphasize the importance of safe storage and handling of Tetryzoline-containing products.

Q10: What are the typical applications of Tetryzoline in clinical settings?

A11: Tetryzoline is commonly incorporated into ophthalmic formulations intended for the relief of redness and irritation associated with allergic conjunctivitis. [, , ] It is often found in combination with other active ingredients like antihistamines (e.g., antazoline) or corticosteroids (e.g., fluorometholone) for enhanced therapeutic effects. [, , ]

Q11: Are there any specific patient populations where Tetryzoline use should be approached with caution?

A11: Caution is advised when administering Tetryzoline to patients with certain pre-existing medical conditions, including:

- Narrow-angle glaucoma: Tetryzoline's mydriatic effects (pupil dilation) can exacerbate this condition. []

- Cardiovascular disease: Its systemic absorption can potentially impact heart rate and blood pressure in susceptible individuals. [, ]

- Hyperthyroidism: Tetryzoline might worsen symptoms in individuals with hyperthyroidism due to its sympathomimetic effects. []

Q12: Are there any known drug interactions associated with Tetryzoline?

A13: While specific drug interactions with Tetryzoline are not extensively documented in the provided research, it's crucial to consider potential interactions, especially when used concomitantly with other ophthalmic or systemic medications. [] Consulting with a healthcare professional is always advisable to assess potential risks.

Q13: What is known about the metabolism and excretion of Tetryzoline?

A13: Information regarding the specific metabolic pathways and excretion routes of Tetryzoline is limited within the provided research. Further investigation is necessary to fully elucidate its pharmacokinetic profile.

Q14: What are some current research areas related to Tetryzoline?

A14: Ongoing research on Tetryzoline focuses on several aspects:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Tetrahydrofurfuryl)oxy]ethanol](/img/structure/B1198805.png)